Product packaging for 2-Fluoro-6-(trifluoromethyl)nicotinic acid(Cat. No.:CAS No. 1105988-42-8)

2-Fluoro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1412322
CAS No.: 1105988-42-8
M. Wt: 209.1 g/mol
InChI Key: IIXAAQLXVLZXBZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Electronic Configuration

2-Fluoro-6-(trifluoromethyl)nicotinic acid exhibits a complex molecular architecture characterized by multiple fluorine-containing substituents on a pyridine carboxylic acid framework. The compound possesses the molecular formula C7H3F4NO2 with a molecular weight of 209.10 g/mol, as confirmed by multiple analytical sources. The canonical Simplified Molecular Input Line Entry System representation is expressed as O=C(O)C1=C(F)N=C(C(F)(F)F)C=C1, which illustrates the precise positioning of functional groups within the molecular structure.

The molecular framework consists of a six-membered aromatic pyridine ring containing one nitrogen atom at position 1, with a carboxylic acid functional group attached at position 3, a fluorine substituent at position 2, and a trifluoromethyl group at position 6. This substitution pattern creates a highly electronegative environment due to the presence of four fluorine atoms within the molecular structure. The electronegative nature of these fluorine substituents significantly influences the electronic distribution throughout the aromatic system, creating distinct regions of electron density that affect both chemical reactivity and intermolecular interactions.

The electronic configuration of this compound demonstrates substantial electron-withdrawing effects from both the fluorine atom and trifluoromethyl group. These substituents create a pronounced electronegativity gradient across the pyridine ring, with the nitrogen atom and fluorine-containing positions exhibiting the highest electron density depletion. The carboxylic acid functionality at position 3 further contributes to the overall electronic character through its own electron-withdrawing properties, creating a synergistic effect that enhances the compound's unique electronic profile.

The spatial arrangement of substituents results in a planar molecular geometry typical of aromatic carboxylic acids, with the carboxyl group maintaining coplanarity with the pyridine ring system. The trifluoromethyl group adopts a slightly out-of-plane conformation due to steric considerations, while the fluorine substituent at position 2 remains within the aromatic plane. This three-dimensional arrangement significantly influences the compound's intermolecular interactions and crystal packing behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F4NO2 B1412322 2-Fluoro-6-(trifluoromethyl)nicotinic acid CAS No. 1105988-42-8

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXAAQLXVLZXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid, characterized by a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. This compound has garnered attention in both agricultural and pharmaceutical fields due to its unique biological activities and chemical properties. Its molecular formula is C7H3F4NO2\text{C}_7\text{H}_3\text{F}_4\text{NO}_2 with a molecular weight of approximately 201.1 g/mol .

The presence of electronegative fluorine atoms in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The trifluoromethyl group stabilizes negative charges during reactions, making the compound reactive in various biological systems.

Synthesis Methods

Several synthetic routes have been developed for creating this compound, often involving the introduction of the trifluoromethyl group through electrophilic aromatic substitution or nucleophilic addition reactions .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Here are some key findings:

  • Enzyme Inhibition : The compound has been shown to inhibit HCV NS5B polymerase, which is crucial in hepatitis C virus replication. This inhibition is attributed to its structural characteristics that allow it to bind effectively to the enzyme's active site.
  • Agrochemical Applications : It plays a vital role in the development of fungicides such as picoxystrobin, demonstrating its effectiveness in crop protection against various pathogens .
  • Pharmacological Potential : The lipophilic nature of the compound enhances its potential as a drug candidate, with studies suggesting it could influence receptor binding and enzyme activity significantly .

Case Studies

  • HCV NS5B Polymerase Inhibition :
    • A study demonstrated that derivatives of this compound could effectively inhibit HCV replication by targeting NS5B polymerase.
    • The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity against the virus.
  • Fungicidal Activity :
    • In field trials, formulations containing this compound showed significant efficacy against fungal pathogens in crops, outperforming several conventional fungicides.
    • The compound’s mechanism involves disrupting fungal cell wall synthesis and metabolic pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated nicotinic acids:

Compound NameMolecular FormulaUnique Features
2-Chloro-6-(trifluoromethyl)nicotinic acidCHClFNOContains chlorine instead of fluorine
2-Hydroxy-6-(trifluoromethyl)nicotinic acidCHFNOHydroxy group introduces different reactivity
2-Bromo-6-(trifluoromethyl)nicotinic acidCHBrFNOBromine substitution affects electronic properties

The unique combination of fluorine substituents in this compound enhances its biological activity compared to these analogs, particularly in terms of lipophilicity and receptor interactions .

Scientific Research Applications

Agricultural Applications

Fungicides and Crop Protection

2-Fluoro-6-(trifluoromethyl)nicotinic acid serves as an intermediate in the synthesis of various agrochemicals, particularly fungicides. Its derivatives are employed in protecting crops from pests and diseases. For example, it is a precursor to picoxystrobin, a widely used fungicide known for its effectiveness against a range of fungal pathogens.

Agrochemical Function Target Pathogen
PicoxystrobinFungicideVarious fungal diseases

Pharmaceutical Applications

Drug Development

The compound is also significant in pharmaceutical research, acting as an important intermediate in the synthesis of drugs. Its unique structure allows it to interact effectively with biological targets, influencing enzyme activity or receptor binding. Notably, it has been studied for its potential as a palm site inhibitor of HCV NS5B polymerase, which is crucial in hepatitis C virus replication.

Case Studies

  • HCV NS5B Inhibition
    • Objective : To evaluate the efficacy of this compound derivatives in inhibiting HCV replication.
    • Findings : Certain derivatives demonstrated significant inhibitory effects on NS5B polymerase activity, indicating potential for development as antiviral agents.
  • Modulation of Receptor Activity
    • Study Focus : Investigating the interactions between this compound and nicotinic acetylcholine receptors.
    • Results : The compound showed promising modulation effects on receptor activity, suggesting applications in neuropharmacology .

Research indicates that this compound exhibits notable biological activity due to its electronic properties. The presence of fluorine enhances lipophilicity, which may improve membrane permeability and bioavailability, making it an attractive candidate for pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Fluoro-5-(trifluoromethyl)nicotinic Acid (CAS: 1227512-36-8)
  • Molecular Formula: C₇H₃F₄NO₂
  • Molecular Weight : 209.10 g/mol
  • Key Difference : The trifluoromethyl group is at the 5-position instead of the 6-position.
6-Fluoro-2-(trifluoromethyl)nicotinic Acid (CAS: 1227599-87-2)
  • Molecular Formula: C₇H₃F₄NO₂
  • Molecular Weight : 209.10 g/mol
  • Key Difference : Fluorine and trifluoromethyl groups are swapped between the 2- and 6-positions.

Substituent Variants

2-Methyl-6-(trifluoromethyl)nicotinic Acid (CAS: 261635-93-2)
  • Molecular Formula: C₈H₆F₃NO₂
  • Molecular Weight : 205.14 g/mol
  • Key Difference : A methyl (-CH₃) group replaces fluorine at the 2-position.
  • This compound is used in technical-grade applications (purity: 80–100%) .
2-Hydroxy-6-(trifluoromethyl)nicotinic Acid (CAS: 191595-63-8)
  • Molecular Formula: C₇H₄F₃NO₃
  • Molecular Weight : 207.11 g/mol
  • Key Difference : A hydroxyl (-OH) group replaces fluorine at the 2-position.
6-(Trifluoromethyl)nicotinic Acid (CAS: 231291-22-8)
  • Molecular Formula: C₇H₄F₃NO₂
  • Molecular Weight : 191.11 g/mol
  • Key Difference : Lacks the 2-fluoro substituent.
  • Impact : Absence of fluorine simplifies synthesis but may reduce electronic effects critical for target interactions .

Halogen-Substituted Analogs

6-Chloro-2-(trifluoromethyl)nicotinic Acid (CAS: 261635-83-0)
  • Molecular Formula: C₇H₃ClF₃NO₂
  • Molecular Weight : 225.56 g/mol
  • Key Difference : Chlorine replaces fluorine at the 2-position.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity may alter steric and electronic properties, affecting reactivity in coupling reactions .

Non-Nicotinic Acid Derivatives

2-Fluoro-6-(trifluoromethyl)benzoic Acid (CAS: 32890-94-1)
  • Molecular Formula : C₈H₄F₄O₂
  • Molecular Weight : 208.11 g/mol
  • Key Difference : A benzoic acid backbone instead of nicotinic acid (lacks nitrogen in the aromatic ring).
  • Impact : The absence of nitrogen eliminates hydrogen-bonding sites, reducing versatility in coordination chemistry .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Applications
2-Fluoro-6-(trifluoromethyl)nicotinic acid 1105988-42-8 C₇H₃F₄NO₂ 209.10 2-F, 6-CF₃ 95 Pharmaceutical intermediates
2-Methyl-6-(trifluoromethyl)nicotinic acid 261635-93-2 C₈H₆F₃NO₂ 205.14 2-CH₃, 6-CF₃ 80–100 Technical-grade synthesis
2-Hydroxy-6-(trifluoromethyl)nicotinic acid 191595-63-8 C₇H₄F₃NO₃ 207.11 2-OH, 6-CF₃ ≥98 Fluorinated intermediates
6-(Trifluoromethyl)nicotinic acid 231291-22-8 C₇H₄F₃NO₂ 191.11 6-CF₃ N/A Agrochemical research
2-Fluoro-6-(trifluoromethyl)benzoic acid 32890-94-1 C₈H₄F₄O₂ 208.11 2-F, 6-CF₃ (benzoic acid backbone) N/A Material science

Preparation Methods

Fluorination of 6-(Trifluoromethyl)nicotinic Acid Derivatives

One prominent route starts from 2-chloro-6-(trifluoromethyl)nicotinic acid, which undergoes catalytic hydrogenolysis and fluorination to yield 2-fluoro-6-(trifluoromethyl)nicotinic acid.

  • In a typical procedure, 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) is dissolved in methanol (50 mL) and cooled in an ice bath.
  • Triethylamine (9.0 g, 0.088 mol) is added dropwise under stirring.
  • The system is purged with nitrogen, then 5% Pd/C catalyst (1 g) is introduced.
  • Hydrogen gas is bubbled in, and the mixture is stirred overnight at room temperature.
  • The reaction progress is monitored by liquid chromatography until the starting material is mostly consumed.
  • The solvent is evaporated, residue dissolved in water, acidified with concentrated hydrochloric acid (pH ~2), and crystallized at 15 °C.
  • The crude product is filtered, washed, and dried to yield 6-(trifluoromethyl)nicotinic acid in 90.4% crude yield.

This method can be adapted for fluorination by substituting hydrogenolysis conditions with appropriate fluorinating agents or by direct fluorination of the pyridine ring as discussed in section 2.3.

Cyclization and Hydrolysis Route from Trifluoroacetyl Precursors

An alternative synthetic approach involves the cyclization of trifluoroacetyl derivatives with amino acrylonitrile, followed by hydrolysis:

  • Vinyl ethyl ether reacts with trifluoroacetyl chloride in the presence of a catalyst (e.g., triethylamine, pyridine) at -10 to 30 °C for 3–7 hours to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
  • This intermediate then undergoes cyclization with 3-amino acrylonitrile at 50–100 °C for 3–9 hours using bases such as sodium hydroxide or sodium methoxide to yield 4-trifluoromethyl nicotinonitrile.
  • Subsequent hydrolysis of the nitrile group under basic conditions (e.g., sodium hydroxide at 60–100 °C for 5–10 hours) followed by acidification produces 4-trifluoromethyl nicotinic acid.

Although this patent focuses on 4-trifluoromethyl nicotinic acid, the methodology is adaptable for this compound by modifying the substituent positions and starting materials accordingly.

Direct Fluorination of 6-(Trifluoromethyl)pyridine Derivatives

A highly efficient industrial method involves direct fluorination of 6-(trifluoromethyl)pyridine derivatives using anhydrous hydrogen fluoride in the presence of catalysts:

  • Starting from 6-(trifluoromethyl)pyridine or its derivatives (e.g., N-serve), the reaction is carried out in an autoclave with catalysts such as antimony halides (SbCl2F3 and SbCl3F2).
  • Anhydrous hydrogen fluoride is introduced under nitrogen pressure (0.5 MPa), and the mixture is heated gradually to 120–130 °C.
  • The pressure is controlled at 3.0–4.0 MPa during the 6-hour reaction.
  • After cooling and pressure release, the reaction mixture is neutralized with ammonium hydroxide, washed, dehydrated, and subjected to vacuum distillation to isolate 2-fluoro-6-(trifluoromethyl)pyridine with yields around 95–97% and purity >99% by GC.

This method is scalable and suitable for industrial production, providing high yields and excellent purity.

Fluorination of 2-Chloro-6-(trichloromethyl)pyridine

Another fluorination approach involves the reaction of 2-chloro-6-(trichloromethyl)pyridine with anhydrous hydrogen fluoride under controlled temperature and pressure:

  • The reaction is carried out in a high-pressure reactor at 190 ± 10 °C over approximately 20 hours.
  • The product, 2-fluoro-6-(trifluoromethyl)pyridine, is isolated by distillation with yields of about 80.2% and purity of 99.96% GC.

This method highlights the use of direct fluorination of chlorinated precursors and is effective for producing the target compound.

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Catalytic hydrogenolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid 2-chloro-6-(trifluoromethyl)nicotinic acid Pd/C, triethylamine, H2 RT, overnight 90.4 (crude) Not specified Requires hydrogen atmosphere
Cyclization & hydrolysis from trifluoroacetyl derivatives Vinyl ethyl ether, trifluoroacetyl chloride, 3-amino acrylonitrile Triethylamine, NaOH or NaOMe -10 to 100 °C, several hours ~43 (for 6-trifluoromethyl nicotinic acid) Not specified Multi-step, moderate yield
Direct fluorination with anhydrous HF and Sb catalysts 6-(trifluoromethyl)pyridine derivatives Anhydrous HF, SbCl2F3, SbCl3F2 120-130 °C, 3.0-4.0 MPa, 6 h 95-97 >99 GC Industrial scale, high purity
Fluorination of 2-chloro-6-(trichloromethyl)pyridine 2-chloro-6-(trichloromethyl)pyridine Anhydrous HF 190 °C, 20 h 80.2 99.96 GC High temp, long reaction time
  • The catalytic hydrogenolysis method provides a straightforward route but requires handling of hydrogen gas and palladium catalysts. The reaction proceeds efficiently at room temperature with good yields.
  • The cyclization approach, while versatile, involves multiple steps and moderate overall yields, making it less attractive for large-scale synthesis.
  • Direct fluorination using anhydrous hydrogen fluoride and antimony halide catalysts offers excellent yields and purity, suitable for industrial applications. The process requires high-pressure equipment and careful control of reaction parameters.
  • High-temperature fluorination of chlorinated pyridine derivatives also yields high-purity products but involves longer reaction times and elevated temperatures.

The preparation of this compound is well-established through several synthetic routes. Industrially, direct fluorination of 6-(trifluoromethyl)pyridine derivatives with anhydrous hydrogen fluoride and antimony-based catalysts is the most efficient and scalable method, delivering high yields and purity. Alternative methods such as catalytic hydrogenolysis and cyclization/hydrolysis routes provide useful synthetic options but are less favored for large-scale production due to complexity or lower yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-6-(trifluoromethyl)nicotinic acid with high purity?

  • Methodological Answer : A three-step synthesis strategy is commonly employed for trifluoromethylpyridine derivatives. Starting with fluorinated precursors, halogenation or trifluoromethylation is performed under controlled conditions (e.g., using Pd catalysts or Cu-mediated reactions). Final hydrolysis of nitrile intermediates to carboxylic acids requires acidic or basic conditions, with purity verified via HPLC or LC-MS . Challenges include regioselectivity in fluorination; optimizing reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) can improve yields .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks at m/z 208.1098 (C₈H₄F₄O₂) and fragmentation patterns consistent with trifluoromethyl loss .
  • NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing fluoro and trifluoromethyl groups. However, trifluoroacetic acid (TFA) impurities in NMR solvents may obscure signals; deuterated DMSO or CDCl₃ with rigorous drying is recommended .
  • X-ray Crystallography : Used to confirm stereochemistry in derivatives, though crystallization may require slow evaporation in ethanol/water mixtures .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, acidity)?

  • Methodological Answer : Discrepancies often arise from measurement techniques (e.g., predicted vs. experimental values). For example:

  • Acidity (pKa) : Use potentiometric titration in aqueous/organic solvent mixtures to resolve inconsistencies between predicted (~3.70) and experimental values .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen can clarify decomposition temperatures conflicting with literature .

Advanced Research Questions

Q. What strategies improve regioselectivity in fluorination reactions for nicotinic acid derivatives?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For example:

  • Electrophilic Fluorination : Use N-fluoropyridinium salts in dichloromethane to favor fluorination at the 2-position .
  • Metal-Mediated Reactions : Pd-catalyzed C-H activation with fluorinating agents (e.g., Selectfluor) enhances selectivity for 6-trifluoromethyl substitution .
  • Computational Guidance : DFT calculations predict transition-state energies to optimize reaction pathways .

Q. How does this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : The carboxylic acid moiety enables conjugation to pharmacophores via amide or ester linkages. Examples:

  • Enzyme Inhibitors : Coupling with heterocyclic amines (e.g., imidazoles) generates glucokinase activators for diabetes research, as seen in PF-04991532 .
  • Agrochemicals : Sulfonylurea derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS); structural analogs require regioselective modification of the pyridine ring .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : Trifluoromethyl groups may decompose under high heat, releasing HF. Use corrosion-resistant reactors (e.g., Hastelloy) and scavengers like CaCO₃ .
  • Purification : Column chromatography is inefficient for large-scale work. Switch to recrystallization in ethanol/water (4:1) or pH-selective extraction .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Fluoro-6-(trifluoromethyl)nicotinic acid
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2-Fluoro-6-(trifluoromethyl)nicotinic acid

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